molecular formula C15H21NO2 B13289603 Methyl 4-methyl-1-(1-phenylethyl)pyrrolidine-3-carboxylate

Methyl 4-methyl-1-(1-phenylethyl)pyrrolidine-3-carboxylate

Cat. No.: B13289603
M. Wt: 247.33 g/mol
InChI Key: PDHCNXVSTTUMHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-methyl-1-(1-phenylethyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methyl-1-(1-phenylethyl)pyrrolidine-3-carboxylate typically involves the reaction of 4-methylpyrrolidine with 1-phenylethyl bromide in the presence of a base such as sodium hydride. The resulting intermediate is then esterified with methyl chloroformate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-1-(1-phenylethyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-methyl-1-(1-phenylethyl)pyrrolidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-methyl-1-(1-phenylethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-methyl-1-(1-phenylethyl)pyrrolidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ester and phenylethyl groups enhances its reactivity and potential for diverse applications compared to simpler pyrrolidine derivatives .

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

methyl 4-methyl-1-(1-phenylethyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C15H21NO2/c1-11-9-16(10-14(11)15(17)18-3)12(2)13-7-5-4-6-8-13/h4-8,11-12,14H,9-10H2,1-3H3

InChI Key

PDHCNXVSTTUMHE-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC1C(=O)OC)C(C)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.